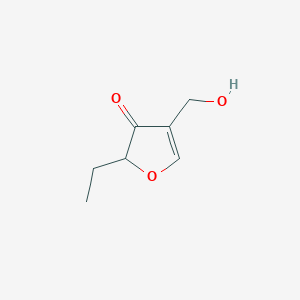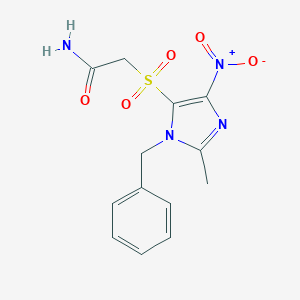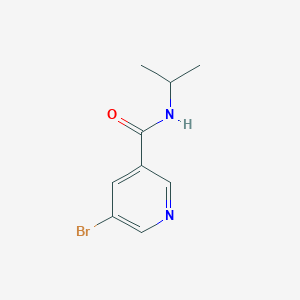
Arachidonate de sodium
Vue d'ensemble
Description
Sodium arachidonate is a sodium salt form of arachidonic acid, a polyunsaturated omega-6 fatty acid that plays a critical role in the biochemical functioning of the body, particularly in the inflammation process and cellular signaling. Arachidonic acid and its esterified form, arachidonate, are ubiquitous components of mammalian cells, serving as precursors to bioactive lipid mediators like prostaglandins and leukotrienes (Martin, Brash, & Murphy, 2016).
Synthesis Analysis
Sodium arachidonate can induce various biological responses such as platelet shape change and aggregation, which are independent of the release reaction. This indicates its capability to trigger cellular responses without relying on the release of adenosine diphosphate (ADP) (Kinlough-Rathbone, Reimers, Mustard, & Packham, 1976). The synthesis of sodium arachidonate involves the treatment of arachidonic acid with sodium, facilitating its use in various experimental settings to study its effects on cellular processes.
Molecular Structure Analysis
The molecular structure of arachidonic acid, from which sodium arachidonate is derived, consists of a 20 carbon chain with four double bonds located at the 5th, 8th, 11th, and 14th carbons. This structure was elucidated before the advent of modern chromatographic and spectroscopic methods and confirmed through total synthesis and structural analysis techniques (Martin, Brash, & Murphy, 2016).
Chemical Reactions and Properties
Sodium arachidonate's reactions and properties are significant in understanding its biological roles. It is involved in the generation of bioactive compounds like prostaglandins through enzymatic pathways. For instance, it is converted into prostaglandin G2, a precursor for various other prostaglandins, highlighting its role in physiological and pathological processes such as inflammation and platelet aggregation (Kinlough-Rathbone et al., 1976).
Physical Properties Analysis
The physical properties of sodium arachidonate, including its solubility in water and organic solvents, are crucial for its application in biological experiments. Its sodium salt form increases its solubility in aqueous solutions, making it more readily usable in physiological studies compared to arachidonic acid itself.
Chemical Properties Analysis
Sodium arachidonate's chemical properties, such as its reactivity with various enzymes, including cyclooxygenase and lipoxygenase, underline its importance in the biosynthesis of important mediators like prostaglandins and leukotrienes. These interactions are central to its role in cellular signaling and the inflammatory response (Kinlough-Rathbone et al., 1976).
Applications De Recherche Scientifique
Traitement des maladies cardiovasculaires
L'arachidonate de sodium joue un rôle important dans le traitement des maladies cardiovasculaires . Les chercheurs ont constaté que l'inflammation est un facteur clé dans la modulation de différentes maladies dégénératives, notamment les maladies cardiovasculaires . Les anti-inflammatoires non stéroïdiens (AINS), qui peuvent affecter le métabolisme de l'acide arachidonique, sont évalués pour leur rôle potentiel dans la prévention ou le traitement de ces maladies .
Traitement des maladies neurodégénératives
L'this compound est également étudié pour son utilisation potentielle dans le traitement des maladies neurodégénératives . Les métabolites de la voie de la 5-lipoxygénase de l'arachidonate (5-LOX), qui comprend l'this compound, sont étudiés pour leur rôle dans la neuro-inflammation, les lésions axonales et la démyélinisation .
Traitement du diabète
Le rôle de l'this compound dans le traitement du diabète est un autre domaine de recherche active . L'inflammation est un facteur commun dans la pathogenèse du diabète, et l'this compound, par son rôle dans le processus inflammatoire, est étudié pour ses effets thérapeutiques potentiels .
Traitement du cancer
L'this compound est étudié pour son utilisation potentielle dans le traitement du cancer . Le rôle de l'inflammation dans la carcinogénèse est bien établi, et l'this compound, en tant qu'acteur clé du processus inflammatoire, est étudié pour son rôle potentiel dans la prévention et le traitement du cancer .
Gestion de la douleur et de l'inflammation
Les prostaglandines dérivées de l'this compound contribuent au développement de l'inflammation et favorisent l'excitabilité du système somatosensoriel périphérique, contribuant à l'exacerbation de la douleur
Mécanisme D'action
Target of Action
Sodium arachidonate, a salt form of arachidonic acid (AA), primarily targets enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These enzymes play crucial roles in the metabolism of AA, leading to the production of various metabolites that trigger different inflammatory responses .
Mode of Action
Sodium arachidonate interacts with its targets, leading to significant changes in cellular functions. For instance, the interaction of AA with COX enzymes leads to the production of prostaglandins, which are key players in inflammation and pain signaling . Similarly, the interaction with LOX enzymes results in the production of leukotrienes, which are involved in inflammatory responses .
Biochemical Pathways
Sodium arachidonate affects several biochemical pathways. It is metabolized by COX, LOX, and CYP450 enzymes into various metabolites, including prostaglandins, thromboxanes, and leukotrienes . These metabolites play significant roles in various physiological processes, including inflammation, pain signaling, and regulation of renal ion transport .
Pharmacokinetics
The pharmacokinetics of sodium arachidonate involve its absorption, distribution, metabolism, and excretion (ADME). It is known that sodium arachidonate is a white to off-white waxy solid that is soluble in water, ethanol, and methanol . It is also known to be very sensitive to oxidation and will deteriorate rapidly in air .
Result of Action
The action of sodium arachidonate at the molecular and cellular level results in the production of various metabolites that have significant biological effects. For example, the production of prostaglandins and leukotrienes can lead to heightened excitability of the peripheral somatosensory system, contributing to pain exacerbation . Additionally, these metabolites can trigger different inflammatory responses, leading to potential damage to organs such as the kidney .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium arachidonate. For instance, the presence of oxygen can lead to the autooxidation of sodium arachidonate, affecting its stability . Furthermore, the balance between arachidonic acid and its parental compound linoleic acid in the diet can influence the inflammatory state, which is a key aspect of numerous kidney diseases .
Safety and Hazards
Sodium arachidonate is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Once opened, the product must be used quickly or transferred to an inert atmosphere (dry argon) as soon as possible . The stability of an aqueous solution of this product is very poor with oxidation of the double bonds .
Orientations Futures
Propriétés
IUPAC Name |
sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-,16-15-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMGAAYEUNWXSI-XVSDJDOKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047683 | |
| Record name | Sodium Arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6610-25-9 | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, sodium salt, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium Arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARACHIDONIC ACID, SODIUM SALT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGR9XN5UVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)


![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)




